molecular formula C26H22N2O4 B12909585 1,2-Diphenyl-3-hydroxy-4-(3-oxobutyl)-3-pyrazolin-5-one benzoate CAS No. 16006-73-8

1,2-Diphenyl-3-hydroxy-4-(3-oxobutyl)-3-pyrazolin-5-one benzoate

Cat. No.: B12909585
CAS No.: 16006-73-8
M. Wt: 426.5 g/mol
InChI Key: WLUQXCUDFMPPSW-UHFFFAOYSA-N
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Description

5-OXO-4-(3-OXOBUTYL)-1,2-DIPHENYL-2,5-DIHYDRO-1H-PYRAZOL-3-YL BENZOATE: is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-OXO-4-(3-OXOBUTYL)-1,2-DIPHENYL-2,5-DIHYDRO-1H-PYRAZOL-3-YL BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diphenylhydrazine with ethyl acetoacetate to form the pyrazoline ring. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties. Its interactions with cellular pathways are being explored for therapeutic applications .

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-OXO-4-(3-OXOBUTYL)-1,2-DIPHENYL-2,5-DIHYDRO-1H-PYRAZOL-3-YL BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Properties

CAS No.

16006-73-8

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

[5-oxo-4-(3-oxobutyl)-1,2-diphenylpyrazol-3-yl] benzoate

InChI

InChI=1S/C26H22N2O4/c1-19(29)17-18-23-24(30)27(21-13-7-3-8-14-21)28(22-15-9-4-10-16-22)25(23)32-26(31)20-11-5-2-6-12-20/h2-16H,17-18H2,1H3

InChI Key

WLUQXCUDFMPPSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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